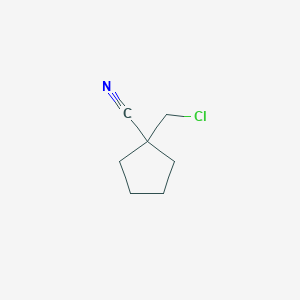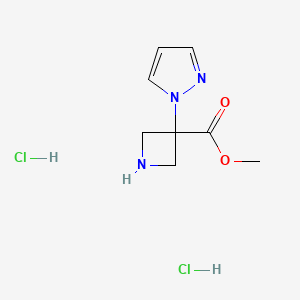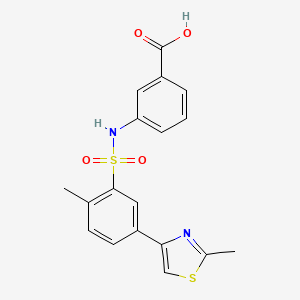![molecular formula C17H16FNO3 B2791614 2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid CAS No. 1182273-32-0](/img/structure/B2791614.png)
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid, commonly known as FMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMA is a derivative of 4-fluoroacetanilide, which has been used as an analgesic and antipyretic agent in the past. However, FMA has been found to have unique properties that make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of FMA is not fully understood. However, it is believed that FMA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMA has also been found to upregulate the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
FMA has been found to have various biochemical and physiological effects. FMA has been found to induce cell cycle arrest and apoptosis in cancer cells. FMA has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMA has been found to have anti-inflammatory and analgesic effects as well.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of FMA is its potential as a cancer therapeutic agent. FMA has been found to inhibit the growth of various cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of FMA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on FMA. One potential direction is to investigate the mechanism of action of FMA in more detail. Another potential direction is to investigate the potential of FMA as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, research could be done to improve the solubility of FMA, making it easier to administer in vivo.
Métodos De Síntesis
FMA can be synthesized through a series of chemical reactions starting from 4-fluoroacetanilide. The first step involves the reaction of 4-fluoroacetanilide with acetic anhydride to form N-acetyl-4-fluoroacetanilide. This intermediate is then reacted with benzyl bromide to form N-benzyl-4-fluoroacetanilide. The final step involves the reaction of N-benzyl-4-fluoroacetanilide with bromoacetic acid to form FMA.
Aplicaciones Científicas De Investigación
FMA has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of FMA is in the field of cancer research. FMA has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. FMA achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
2-[4-[acetyl-[(4-fluorophenyl)methyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12(20)19(11-14-2-6-15(18)7-3-14)16-8-4-13(5-9-16)10-17(21)22/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVASFSMDSDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)

![N-[2-[Benzyl(methyl)amino]-2-cyclopropylethyl]prop-2-enamide](/img/structure/B2791535.png)

![4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline](/img/structure/B2791539.png)
![3-Iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2791543.png)





![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2791554.png)